

Using Fusicoccin A to Investigate H⁺-ATPase Regulation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fusicoccin A*

Cat. No.: *B10823051*

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Introduction

Fusicoccin A (FC-A) is a diterpenoid glucoside produced by the fungus *Phomopsis amygdali*. It is a potent phytotoxin known to induce a range of physiological effects in plants, most notably the irreversible opening of stomata, which leads to wilting and eventually, cell death.[1][2] The primary molecular target of **Fusicoccin A** is the plasma membrane (PM) H⁺-ATPase, a crucial enzyme responsible for establishing and maintaining the electrochemical proton gradient across the cell membrane.[1][3][4] This proton gradient is vital for numerous cellular processes, including nutrient uptake, cell elongation, and regulation of intracellular pH.[4][5]

Fusicoccin A exerts its effect by stabilizing the interaction between the C-terminal autoinhibitory domain of the H⁺-ATPase and 14-3-3 proteins.[6][7][8] This stabilization locks the H⁺-ATPase in a constitutively active state, leading to enhanced proton pumping.[3][6] This unique mechanism of action makes **Fusicoccin A** an invaluable tool for researchers investigating the regulation of H⁺-ATPase activity and its downstream physiological consequences. These application notes provide a comprehensive overview of the use of **Fusicoccin A** in H⁺-ATPase research, including its effects on enzyme kinetics and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative effects of **Fusicoccin A** on various parameters related to H⁺-ATPase activity, providing a clear basis for experimental design and data interpretation.

Table 1: Effect of **Fusicoccin A** on H⁺-ATPase Activity and Kinetics

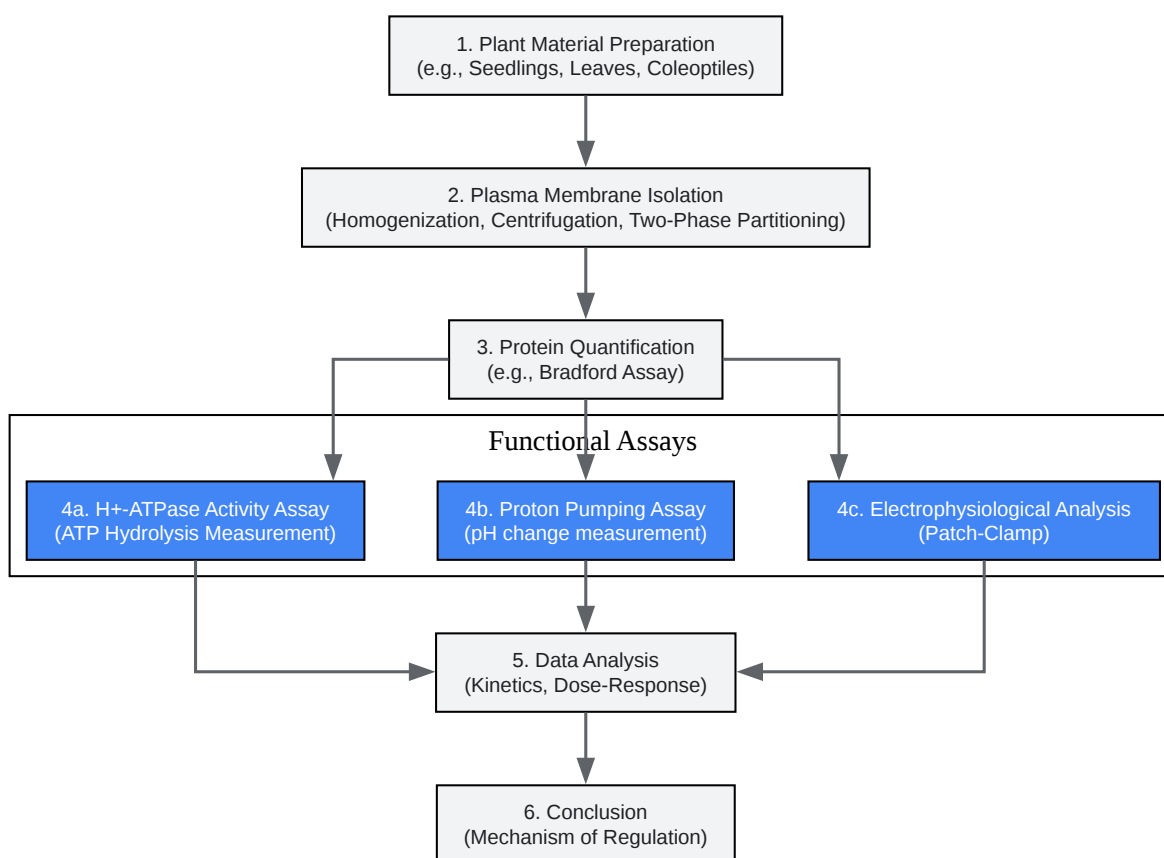
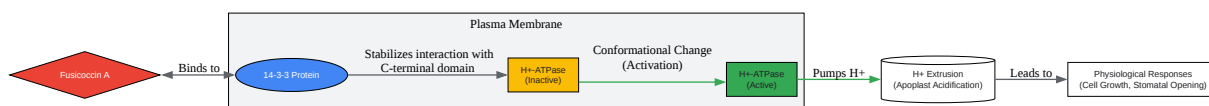
Parameter	Control	Fusicoccin A Treated	Fold Change	Plant Material	Reference(s)
ATP Hydrolytic Activity	Baseline	2-fold increase	2x	Spinach leaves	[9] [10] [11]
H ⁺ Pumping	Baseline	3-fold increase	3x	Spinach leaves	[9] [10] [11]
Apparent Km for ATP	0.22 mM	0.10 mM	~0.45x	Spinach leaves	[9] [10] [11]
Vmax	Baseline	Increased	-	Oat roots, Radish seedlings	[1] [8] [12]
Optimal pH	~6.5	Shifted to more alkaline values	-	Oat roots, Radish seedlings	[1] [12]

Table 2: Physiological Responses to **Fusicoccin A** Treatment

Parameter	Fusicoccin A Concentration	Response	Plant Material	Reference(s)
Maximal Growth Induction	10 ⁻⁶ M	Sigmoidal dose-response over 10 h	Maize coleoptiles	[5] [13] [14]
Maximal Proton Extrusion	10 ⁻⁵ M	Sigmoidal dose-response	Maize coleoptiles	[13] [14]
Membrane Hyperpolarization	10 ⁻⁶ M	Permanent hyperpolarization (~25 mV more negative)	Maize coleoptiles	[13] [14]
Stomatal Opening	0.1 μM	Significant opening	Commelina communis	[15]
Inhibition of ABA-induced Stomatal Closure	≥ 0.1 μM	Obvious inhibition	Vicia faba	[16]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling events and a typical experimental workflow for investigating the effects of **Fusicoccin A**.



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